

# Comparing SAR-260301 and GSK2636771 efficacy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | SAR-260301 |           |
| Cat. No.:            | B612263    | Get Quote |

A Comparative Guide to the Efficacy of PI3Kβ Inhibitors: **SAR-260301** vs. GSK2636771

This guide provides a detailed comparison of the efficacy, mechanism of action, and clinical development of two selective PI3K $\beta$  inhibitors, **SAR-260301** and GSK2636771. The information is intended for researchers, scientists, and drug development professionals interested in targeted cancer therapies.

#### Introduction to SAR-260301 and GSK2636771

Both **SAR-260301** and GSK2636771 are orally bioavailable small-molecule inhibitors that selectively target the p110β isoform of phosphoinositide 3-kinase (PI3K).[1][2][3][4] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation, often through the loss of the tumor suppressor PTEN, is a common feature in many cancers.[5][6][7] By specifically inhibiting PI3Kβ, these drugs aim to suppress tumor growth in cancers with a dependency on this pathway, particularly those with PTEN deficiency.[1][2] While both compounds share a common target, their clinical development trajectories have diverged significantly.

# Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

**SAR-260301** and GSK2636771 exert their effects by inhibiting the kinase activity of PI3Kβ. This prevents the phosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key



second messenger that recruits and activates downstream effectors like AKT.[6][8] The subsequent inhibition of the AKT/mTOR cascade leads to decreased cell proliferation and survival, and can induce apoptosis in tumor cells.[3][7] The selectivity for the  $\beta$  isoform is intended to maximize efficacy in PTEN-deficient tumors, which are particularly reliant on PI3K $\beta$  signaling, while minimizing toxicities associated with pan-PI3K inhibition.[1][2]



Click to download full resolution via product page

Caption: Inhibition of the PI3K/AKT/mTOR pathway by SAR-260301 and GSK2636771.



# **Preclinical Efficacy**

Both inhibitors demonstrated potency and selectivity for PI3Kβ in preclinical models.

| Parameter          | SAR-260301                                                                      | GSK2636771                                                                                               |
|--------------------|---------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------|
| ΡΙ3Κβ ΙC50         | 23 nM[9] / 52 nM[10][11]                                                        | 5.2 nM (Ki of 0.89 nM)[12][13]                                                                           |
| Selectivity        | Selective over $\alpha$ , $\delta$ , and $\gamma$ isoforms[11]                  | >900-fold over PI3K $\alpha/\gamma$ , >10-fold over PI3K $\delta$ [2][12]                                |
| Cell Line Activity | Active in PTEN-deficient<br>models; IC50 of 2.9 μM in<br>LNCaP cells[9]         | Active in PTEN-null cell lines;<br>EC50 of 36 nM in PC-3 and 72<br>nM in HCC70[2]                        |
| In Vivo Activity   | Showed significant tumor growth inhibition in a UACC-62 xenograft model[14][15] | Resulted in stable disease<br>and/or tumor growth inhibition<br>in PC-3 prostate tumor<br>xenografts[12] |

# **Clinical Efficacy and Development**

The clinical development of these two drugs has taken different paths, primarily due to their pharmacokinetic profiles.

#### **SAR-260301**

A first-in-human Phase I trial (NCT01673737) of **SAR-260301** was conducted in patients with advanced solid tumors.[10][16] While the drug had an acceptable safety profile, with the most common adverse events being nausea, vomiting, and diarrhea, its clinical development was ultimately terminated.[16] The primary reason for discontinuation was a challenging pharmacokinetic profile characterized by rapid clearance.[10][16] This prevented the maintenance of plasma concentrations sufficient for sustained pathway inhibition, which is believed to be necessary for anti-tumor activity.[10][16] Consequently, no objective tumor responses were observed in this study.[10]

#### GSK2636771



GSK2636771 has shown more promise in its clinical development. A first-in-human Phase I study (NCT01458067) successfully identified a recommended Phase II dose (RP2D) of 400 mg once daily.[12][17][18] The study demonstrated a manageable safety profile, with common adverse events including diarrhea, nausea, and vomiting, and dose-limiting toxicities of hypophosphatemia and hypocalcemia.[12]

Importantly, GSK2636771 demonstrated signs of anti-tumor activity.

- Monotherapy: In the initial Phase I trial, a patient with metastatic castration-resistant prostate cancer (mCRPC) and a PIK3CB amplification experienced a durable partial response lasting 16 months.[12] Additionally, 32% of patients experienced stable disease.[12][19]
- Combination Therapy: GSK2636771 has also been evaluated in combination with other agents. A study combining it with pembrolizumab in patients with mCRPC and PTEN loss showed promising preliminary activity, with two partial responses and durable disease control in a heavily pretreated population.[20] Another trial investigated its use with enzalutamide in mCRPC.[13]

| Clinical Trial Outcome           | SAR-260301 (Phase I)                                      | GSK2636771 (Phase I)                                                          |
|----------------------------------|-----------------------------------------------------------|-------------------------------------------------------------------------------|
| Recommended Phase II Dose (RP2D) | Not established[10][16]                                   | 400 mg once daily[12][17]                                                     |
| Objective Response               | None documented[10]                                       | 1 Partial Response (mCRPC) [12]                                               |
| Disease Control                  | Not reported                                              | 21 patients (32%) with Stable Disease[12]                                     |
| Key Limitation                   | Rapid clearance leading to insufficient drug exposure[16] | Manageable toxicities (e.g., diarrhea, nausea, hypophosphatemia)[12]          |
| Development Status               | Terminated[16]                                            | Ongoing in Phase I/II trials,<br>often in combination[20][21]<br>[22][23][24] |

# **Experimental Protocols**





### In Vitro Cell Viability Assay (General Protocol)

A representative protocol for assessing the effect of these inhibitors on cell growth is the CellTiter-Glo® or similar ATP-based luminescence assay.

- Cell Plating: Tumor cells (e.g., PTEN-deficient PC-3 or LNCaP) are seeded in 96-well plates at a density of 2,000-10,000 cells per well and allowed to adhere overnight.
- Drug Treatment: Cells are treated with a serial dilution of the inhibitor (e.g., SAR-260301 or GSK2636771) with concentrations typically ranging from 1 nM to 10 μM.
- Incubation: Plates are incubated for 72 to 96 hours at 37°C in a humidified atmosphere with 5% CO2.
- Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo®) is added to each well according to the manufacturer's instructions.
- Data Acquisition: Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.
- Analysis: Data are normalized to vehicle-treated control cells, and IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated using non-linear regression analysis.



Click to download full resolution via product page

**Caption:** A typical workflow for an in vitro cell viability experiment.

## First-in-Human Clinical Trial Design (General Protocol)

The Phase I trials for both agents followed a similar dose-escalation design.[10][17]

• Patient Eligibility: Patients with advanced/metastatic solid tumors, for whom standard therapy is no longer effective, are enrolled. For these specific trials, evidence of PTEN deficiency



was often an inclusion criterion.[10][18]

- Dose Escalation: The trial begins with a small cohort of patients receiving a low starting dose
  of the drug (e.g., GSK2636771 started at 25 mg once daily).[12] The dose is gradually
  increased in subsequent cohorts of new patients.
- Safety Monitoring: Patients are closely monitored for adverse events. Dose-Limiting Toxicities (DLTs) are assessed, typically within the first 28-day cycle of treatment.
- MTD/RP2D Determination: The dose escalation continues until the Maximum Tolerated Dose (MTD) is identified. The Recommended Phase II Dose (RP2D) is then established based on safety, tolerability, pharmacokinetic, and pharmacodynamic data.[12]
- Pharmacokinetics (PK): Blood samples are collected at multiple time points to determine how the drug is absorbed, distributed, metabolized, and excreted.[10][17]
- Pharmacodynamics (PD): Biomarkers are assessed to confirm target engagement. For PI3K inhibitors, this often involves measuring the phosphorylation of downstream proteins like AKT in platelets or tumor biopsies.[10][12]
- Efficacy Assessment: Tumor responses are evaluated periodically using imaging scans, according to criteria such as RECIST (Response Evaluation Criteria in Solid Tumors).[12]

### Conclusion

While both **SAR-260301** and GSK2636771 are potent and selective PI3Kβ inhibitors with strong preclinical rationale for use in PTEN-deficient cancers, their clinical utility has been markedly different. The clinical development of **SAR-260301** was halted due to an unfavorable pharmacokinetic profile that precluded adequate target inhibition.[16] In contrast, GSK2636771 demonstrated a more viable clinical profile, with a well-defined RP2D, manageable safety, and encouraging signs of anti-tumor activity, both as a single agent and in combination therapies. [12][20] The comparative history of these two agents underscores the critical importance of pharmacokinetic and pharmacodynamic properties in the successful clinical development of targeted cancer therapies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Sar-260301 | C19H22N4O3 | CID 135565159 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. PI3K/AKT/mTOR pathway Wikipedia [en.wikipedia.org]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Akt/PKB signaling pathway Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ascopubs.org [ascopubs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. aacrjournals.org [aacrjournals.org]
- 14. caymanchem.com [caymanchem.com]
- 15. medkoo.com [medkoo.com]
- 16. First-in-human trial of the PI3Kβ-selective inhibitor SAR260301 in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. PI3K-beta Inhibitor for Tumors · Info for Participants · Phase Phase 2 Clinical Trial 2025 |
   Power | Power [withpower.com]
- 20. ascopubs.org [ascopubs.org]
- 21. Facebook [cancer.gov]



- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. Phase I/II Study of the selective PI3K-beta inhibitor GSK2636771 in Combination with Pembrolizumab in patients with Metastatic Melanoma and PTEN Loss [mdanderson.org]
- 24. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparing SAR-260301 and GSK2636771 efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612263#comparing-sar-260301-and-gsk2636771-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com